molecular formula C19H28N2O2 B14219387 Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate CAS No. 823794-58-7

Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate

Cat. No.: B14219387
CAS No.: 823794-58-7
M. Wt: 316.4 g/mol
InChI Key: VLJSHIAZKWSWLR-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate is a chemical compound with a complex structure that includes a benzoate ester linked to a piperazine ring, which is further substituted with a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate typically involves the reaction of ethyl 4-bromobenzoate with 4-(cyclopentylmethyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The reduction of the ester group can yield the corresponding alcohol.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopentylmethyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-piperazinyl)benzoate
  • Ethyl 4-(4-methylpiperazin-1-yl)benzoate
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate is unique due to the presence of the cyclopentylmethyl group, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity compared to similar compounds.

Properties

CAS No.

823794-58-7

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C19H28N2O2/c1-2-23-19(22)17-7-9-18(10-8-17)21-13-11-20(12-14-21)15-16-5-3-4-6-16/h7-10,16H,2-6,11-15H2,1H3

InChI Key

VLJSHIAZKWSWLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3CCCC3

Origin of Product

United States

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